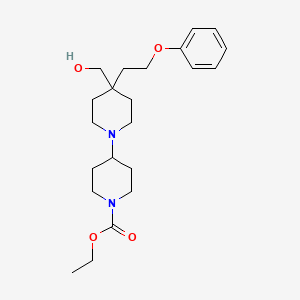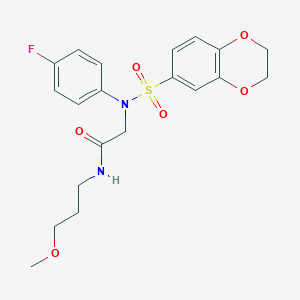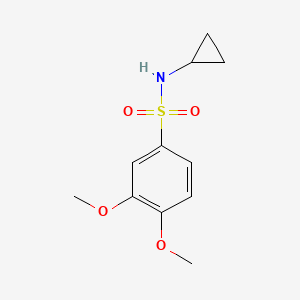
ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and is currently being studied for its potential use in the treatment of various diseases.
科学的研究の応用
Ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anesthetic agent.
作用機序
The mechanism of action of ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate is not fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, which results in the modulation of various physiological processes. The compound has been shown to have a high affinity for certain receptors such as the mu-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have analgesic and anesthetic properties, which makes it a potential candidate for the treatment of pain. The compound has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate in lab experiments include its unique structure, which makes it a potential candidate for the development of new drugs. The compound has also been shown to have a high affinity for certain receptors, which makes it a potential candidate for the development of targeted therapies. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for research on ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate. One potential direction is to study the compound's potential use in the treatment of cancer. The compound has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Another potential direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects, which makes it a potential candidate for the development of new treatments. Finally, further research could focus on the development of new synthetic methods for the compound, which could lead to a reduction in cost and an increase in availability.
合成法
The synthesis of ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate involves the reaction between 4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylic acid and ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
ethyl 4-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4/c1-2-27-21(26)24-13-8-19(9-14-24)23-15-10-22(18-25,11-16-23)12-17-28-20-6-4-3-5-7-20/h3-7,19,25H,2,8-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYQCLUZUANLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC(CC2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)
![(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5013218.png)
amino]methyl}phenol](/img/structure/B5013221.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)

![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
